molecular formula C19H16ClN3O6S3 B14972886 Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B14972886
M. Wt: 514.0 g/mol
InChI Key: CUPRLVPOHSXNLI-UHFFFAOYSA-N
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Description

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylbenzenesulfonyl chloride with 6-oxo-1,6-dihydropyrimidine-2-thiol, followed by acetylation and subsequent reaction with methyl 2-aminothiophene-3-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl and thiophene groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is unique due to its combination of a thiophene ring, pyrimidine ring, and sulfonyl group

Properties

Molecular Formula

C19H16ClN3O6S3

Molecular Weight

514.0 g/mol

IUPAC Name

methyl 3-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H16ClN3O6S3/c1-10-3-4-11(7-12(10)20)32(27,28)14-8-21-19(23-17(14)25)31-9-15(24)22-13-5-6-30-16(13)18(26)29-2/h3-8H,9H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

CUPRLVPOHSXNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(SC=C3)C(=O)OC)Cl

Origin of Product

United States

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